5-(2-(4-methoxyphenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazine functional group attached to a methoxyphenyl group, along with a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-methoxyphenylhydrazine with a suitable diazinane trione precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include ethanol and methanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
- 1,5-dimethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate .
Uniqueness
The presence of both hydrazone and diazinane trione functionalities allows for a broader range of chemical reactions and interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H18N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)diazenyl]-1,3-diphenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4/c1-31-19-14-12-16(13-15-19)24-25-20-21(28)26(17-8-4-2-5-9-17)23(30)27(22(20)29)18-10-6-3-7-11-18/h2-15,28H,1H3 |
InChI Key |
FANQCUYMQOHMKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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